quinoline-6-thiol
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Overview
Description
Quinoline-6-thiol is an organic compound that belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring The thiol group (-SH) attached to the sixth position of the quinoline ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. This method typically requires the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization reaction.
Another method involves the use of o-aminothiophenol and 1,3-ynone under mild conditions. This approach utilizes a three-step mechanism: a two-step Michael addition-cyclization condensation step leading to an intermediate, followed by an iodine-mediated desulfurative step .
Industrial Production Methods
Industrial production of this compound often involves the use of green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Thioethers, acylated derivatives.
Scientific Research Applications
Quinoline-6-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of quinoline-6-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the quinoline ring can intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Quinoline-6-thiol can be compared with other quinoline derivatives such as quinoline-2-thiol, quinoline-4-thiol, and quinoline-8-thiol. While all these compounds share the quinoline core structure, the position of the thiol group significantly influences their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Similar Compounds
- Quinoline-2-thiol
- Quinoline-4-thiol
- Quinoline-8-thiol
This compound stands out for its versatility and potential in various fields, making it a valuable compound for further research and development.
Properties
CAS No. |
100653-59-6 |
---|---|
Molecular Formula |
C9H7NS |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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